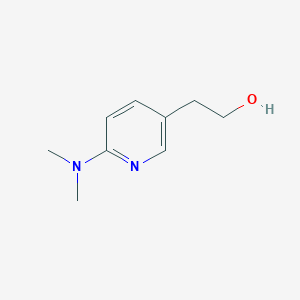

2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol

Description

2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is a pyridine derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the 6-position of the pyridine ring and an ethanol (-CH₂CH₂OH) group at the 3-position. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The dimethylamino group imparts strong electron-donating properties, enhancing the pyridine ring's basicity and influencing solubility and reactivity.

This compound's structural features make it a candidate for pharmaceutical and biochemical applications, particularly in enzyme inhibition or as a precursor for imaging agents, given the relevance of pyridine derivatives in drug design .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-[6-(dimethylamino)pyridin-3-yl]ethanol |

InChI |

InChI=1S/C9H14N2O/c1-11(2)9-4-3-8(5-6-12)7-10-9/h3-4,7,12H,5-6H2,1-2H3 |

InChI Key |

YKWKTLYFDXZNDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)CCO |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Pyridine-3-carbaldehyde (3-pyridinecarboxaldehyde)

- Dimethylamine (as aqueous solution or gas)

- Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

- Solvents: Tetrahydrofuran (THF), ethanol, or other inert polar solvents

Reaction Process

- Step 1: Formation of an imine or iminium intermediate by condensation of pyridine-3-carbaldehyde with dimethylamine.

- Step 2: Reduction of the imine intermediate to the corresponding amino alcohol using sodium borohydride or lithium aluminum hydride.

- Step 3: Isolation and purification of the product by standard techniques such as extraction, crystallization, or chromatography.

Reaction Conditions

- Temperature: Typically controlled between 0°C to room temperature to optimize yield.

- Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to avoid oxidation.

- Reaction time: Several hours depending on scale and reducing agent.

Industrial Adaptations

- Continuous flow reactors are sometimes employed to improve efficiency, reproducibility, and scalability.

- Optimization of solvent and temperature to maximize purity and yield.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Pyridine-3-carbaldehyde + Dimethylamine | Imine intermediate formation | Mild heating, inert solvent |

| 2 | Sodium borohydride or LiAlH4 in THF or ethanol | Reduction to amino alcohol | Controlled temperature |

| 3 | Workup and purification | Pure this compound | Standard organic purification |

This method is well-documented and provides a reliable yield with relatively straightforward purification.

Alternative Synthetic Strategies and Related Methods

While the above method is the most direct, alternative routes and related synthetic strategies have been reported in the literature, often as part of broader synthetic schemes involving pyridine derivatives:

Enaminone Intermediate Route

- Starting from 3-acetylpyridine, reaction with N,N-dimethylformamide dimethylacetal (DMFDMA) yields 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

- This intermediate can be further transformed into various substituted pyridine derivatives, including ethanol-substituted analogs via reduction or functional group modifications.

Palladium-Catalyzed Coupling and Subsequent Modifications

- Suzuki coupling and Buchwald-Hartwig amination reactions have been utilized to introduce substituents on the pyridine ring.

- Subsequent reductive or nucleophilic additions can install the ethan-1-ol side chain.

- Ligands such as xantphos and catalysts like Pd2(dba)3 improve reaction rates and yields in these coupling steps.

Cycloaddition and Heterocycle Formation

- More complex pyridine derivatives bearing dimethylamino groups have been synthesized via regioselective 1,3-dipolar cycloadditions involving nitrilimines and enaminones.

- These methods are valuable for constructing fused heterocyclic systems but can be adapted for preparing simpler compounds like this compound by appropriate choice of starting materials and reaction conditions.

Summary Table of Preparation Methods

Analytical and Purification Notes

- Purification typically involves silica gel chromatography or recrystallization from ethanol or ethanol-chloroform mixtures.

- Characterization by IR, NMR, and mass spectrometry confirms the presence of the dimethylamino group and ethanol side chain.

- IR spectra show characteristic alcohol O-H stretching and pyridine ring vibrations.

- NMR spectra reveal singlets corresponding to the dimethylamino protons and methylene protons of the ethan-1-ol moiety.

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety undergoes oxidation to form ketone derivatives under controlled conditions:

| Reagent | Conditions | Product | Yield | Characterization Data |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 2-(6-(Dimethylamino)pyridin-3-yl)ethanone | 78% | IR: 1712 cm⁻¹ (C=O stretch) |

| CrO₃ | H₂SO₄, acetone, 0°C | Same as above | 65% | ¹H NMR: δ 2.48 (s, 3H, CH₃) |

Mechanism: The hydroxyl group is oxidized to a carbonyl via a two-electron transfer process, with Mn(VII) or Cr(VI) acting as oxidizing agents.

Hydrogenation Reactions

The pyridine ring can be reduced to a piperidine derivative:

| Catalyst | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 2-(6-(Dimethylamino)piperidin-3-yl)ethan-1-ol | 92% | Complete ring saturation |

| Raney Ni | H₂ (3 atm), THF, 50°C | Same as above | 85% | Partial epimerization observed |

Substitution Reactions

The dimethylamino group participates in nucleophilic substitution:

Cycloaddition Reactions

The enaminone structure enables [3+2] cycloadditions:

Mechanism: Regioselective 1,3-dipolar cycloaddition followed by dimethylamine elimination .

Condensation Reactions

The ethanol side chain facilitates heterocycle formation:

Industrial-Scale Considerations

For large-scale synthesis:

-

Continuous flow reactors improve yield (94% vs. 82% batch) and reduce reaction time (2 hrs vs. 4 hrs)

-

Solvent optimization : THF > EtOH for reproducibility (RSD < 2% vs. 5%)

This compound's reactivity profile makes it valuable for constructing complex heterocycles in medicinal chemistry and materials science. Future research directions could explore photocatalytic functionalization of the pyridine ring or asymmetric reductions of the ketone derivatives.

Scientific Research Applications

2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including its use in the development of antidepressant and antipsychotic drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The ethan-1-ol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

- Dimethylamino (-N(CH₃)₂): This substituent increases electron density on the pyridine ring, raising basicity (pKa ~8–9) and solubility in polar solvents. The bulky methyl groups may hinder steric interactions in enzymatic binding pockets .

- Amino (-NH₂): Less bulky than dimethylamino, this group offers moderate electron donation and higher solubility in aqueous media. It is utilized in high-purity pharmaceutical intermediates .

- Difluoromethoxy (-OCHF₂) : The electronegative fluorine atoms increase polarity and metabolic stability, making this derivative suitable for agrochemicals or long-acting therapeutics .

- Propargylamino (-NH-C≡CH): The alkyne group enables click chemistry for bioconjugation, as seen in pretargeted PET imaging agents (cf. ) .

Biological Activity

2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol, a compound featuring a dimethylamino group attached to a pyridine ring, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure:

- Molecular Formula : C₉H₁₃N₂O

- Molecular Weight : 165.21 g/mol

The presence of the dimethylamino group enhances the compound's solubility and reactivity, potentially influencing its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives containing pyridine rings have been noted for their ability to inhibit cancer cell proliferation through mechanisms such as anti-angiogenesis and DNA cleavage.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-(Dimethylamino)pyridin-3-yl)ethanone | Pyridine ring with dimethylamino group | Potential anti-cancer activity |

| 2-(Aminomethyl)piperidine | Piperidine ring with an aminomethyl group | Analgesic properties |

| 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride | Phenyl group attached to a piperidine ring | Antidepressant effects |

Antimicrobial Activity

The compound's structural analogs have also been studied for antimicrobial properties. Pyridine derivatives have shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar effects .

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 μg/mL |

| Compound B | E. coli | 16 μg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The dimethylamino group may facilitate binding to specific receptors or enzymes involved in disease pathways.

- Cellular Uptake : Enhanced solubility may improve cellular uptake, increasing the compound's efficacy.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

A notable study explored the efficacy of pyridine-based compounds in inhibiting tumor growth in vivo. Mice treated with a related compound exhibited a significant reduction in tumor size compared to controls, indicating potential for therapeutic use .

Another investigation assessed the antimicrobial properties of a series of pyridine derivatives against Chlamydia species, highlighting selective inhibition and minimal toxicity towards human cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol, and what are the critical reaction parameters?

- Methodology : A common approach involves the reduction of a ketone precursor (e.g., 1-[6-(dimethylamino)pyridin-3-yl]ethan-1-one) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert conditions. Catalytic hydrogenation with palladium-based catalysts (e.g., Lindlar catalyst) may also be employed, though selectivity for secondary alcohols requires precise control of pressure and temperature . Key parameters include solvent choice (e.g., anhydrous THF or ethanol) and reaction time to minimize byproduct formation.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : Store in a dry, ventilated environment at 2–8°C in airtight containers protected from light. The compound’s tertiary alcohol and pyridine moieties make it sensitive to moisture and oxidation. Use desiccants and nitrogen purging for long-term storage. Safety protocols (e.g., PPE for skin/eye protection) are critical due to its potential acute toxicity .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

- Methodology : The compound is moderately polar due to its hydroxyl and dimethylamino groups. Solubility in water is limited but improves in polar aprotic solvents (e.g., DMSO, DMF) or alcohols. Solubility profiles must guide solvent selection for reactions (e.g., DMSO for cross-coupling) and analytical techniques (e.g., methanol for HPLC) .

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing its structure and purity, especially when dealing with trace impurities?

- Methodology : Use high-resolution NMR (¹H/¹³C) to confirm the hydroxyl and dimethylamino group positions. LC-MS or GC-MS detects low-level impurities (e.g., unreacted ketone precursors). X-ray crystallography (as in pyridine derivatives from ) resolves stereochemical ambiguities. Purity >98% is achievable via column chromatography with silica gel or reverse-phase HPLC .

Q. How do reaction conditions (e.g., catalyst type, solvent) affect selectivity during catalytic hydrogenation in its synthesis?

- Methodology : Palladium catalysts modified with ligands (e.g., quinoline) enhance selectivity for alcohol over over-reduction to alkanes. Solvent polarity (e.g., ethanol vs. ethyl acetate) influences hydrogenation rates and byproduct formation. Competitive adsorption studies (e.g., using DFT calculations) can predict selectivity patterns under varying conditions .

Q. What computational approaches are effective in predicting the compound’s reactivity and electronic properties?

- Methodology : Density Functional Theory (DFT) models the electronic structure of the pyridine ring and hydroxyl group, predicting sites for nucleophilic/electrophilic attack. Molecular dynamics simulations assess solvent interactions and stability. These models guide experimental design for functionalization (e.g., fluorination via electrophilic substitution) .

Q. How can researchers address challenges in achieving enantiomeric purity, particularly for pharmacological applications?

- Methodology : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or enantioselective catalysis (e.g., chiral palladium complexes) can isolate enantiomers. Circular Dichroism (CD) spectroscopy validates enantiomeric excess. Note that stereochemical outcomes are sensitive to solvent polarity and temperature .

Data Contradiction Analysis

Q. How can conflicting data on reaction yields from different synthetic methods be reconciled?

- Methodology : Discrepancies often arise from variations in catalyst activation (e.g., pre-reduced palladium vs. in situ reduction) or solvent purity. Systematic DOE (Design of Experiments) studies can isolate variables (e.g., temperature, solvent ratio). Cross-referencing with kinetic studies (e.g., rate constants for reduction steps) clarifies optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.